molecular formula C19H21N3O2 B268670 N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide

N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide

Katalognummer B268670
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: WUQAZMGLJZTCMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide, commonly known as AZD4547, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. AZD4547 is a selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase, which plays a crucial role in cell proliferation, differentiation, and survival.

Wirkmechanismus

AZD4547 exerts its inhibitory effect by binding to the ATP-binding site of N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation and survival. AZD4547 has been shown to selectively target N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide1-3 isoforms, which are frequently overexpressed or mutated in cancer cells.
Biochemical and Physiological Effects:
AZD4547 has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, AZD4547 has been reported to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, AZD4547 also has some off-target effects, such as inhibition of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which may contribute to its anti-cancer activity.

Vorteile Und Einschränkungen Für Laborexperimente

AZD4547 has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to inhibit N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide signaling pathway in cancer cells. However, AZD4547 also has some limitations, such as its low solubility and poor pharmacokinetic properties, which may affect its efficacy and bioavailability in vivo. In addition, the off-target effects of AZD4547 may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the development and application of AZD4547. One direction is to optimize the pharmacokinetic properties of AZD4547, such as its solubility, stability, and bioavailability, to improve its clinical efficacy and reduce its toxicity. Another direction is to explore the combination therapy of AZD4547 with other anti-cancer agents, such as chemotherapy, radiation therapy, and immune checkpoint inhibitors, to enhance its anti-tumor activity and overcome drug resistance. Furthermore, the identification of biomarkers that predict the response to AZD4547 may help to personalize cancer treatment and improve patient outcomes.

Synthesemethoden

AZD4547 can be synthesized through a multistep process involving the reaction of 3-aminophenylboronic acid with 1-bromoazepane, followed by the reaction with 3-chloronicotinoyl chloride. The resulting intermediate is then treated with ammonia and palladium on carbon to yield the final product, AZD4547.

Wissenschaftliche Forschungsanwendungen

AZD4547 has been extensively studied for its potential therapeutic applications in various types of cancer, including breast, lung, gastric, and prostate cancer. N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide signaling pathway is known to be dysregulated in many types of cancer, and AZD4547 has shown promising results in inhibiting tumor growth and inducing cell death in preclinical studies. Clinical trials have also been conducted to evaluate the safety and efficacy of AZD4547 in cancer patients.

Eigenschaften

Produktname

N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide

Molekularformel

C19H21N3O2

Molekulargewicht

323.4 g/mol

IUPAC-Name

N-[3-(azepane-1-carbonyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H21N3O2/c23-18(16-8-6-10-20-14-16)21-17-9-5-7-15(13-17)19(24)22-11-3-1-2-4-12-22/h5-10,13-14H,1-4,11-12H2,(H,21,23)

InChI-Schlüssel

WUQAZMGLJZTCMD-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3

Kanonische SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.